(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S2/c1-3-28-16(24)9-21-12-5-4-11(19-10(2)23)8-14(12)30-18(21)20-17(25)13-6-7-15(29-13)22(26)27/h4-8H,3,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBLNEFFGPUMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activity. Its structure suggests a multifaceted interaction with various biological systems, particularly in the context of cancer treatment and antioxidant properties. This article aims to explore the biological activity of this compound, focusing on its anticancer and antioxidant effects, supported by data tables and relevant research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Thiazole ring : Known for its role in various biological activities.
- Acetamido group : Often associated with increased solubility and bioactivity.
- Nitrothiophene moiety : Implicated in anticancer activities due to its electrophilic nature.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant anticancer and antioxidant properties.
Anticancer Activity
Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study highlighted that benzodioxole derivatives demonstrated potent anticancer activity against Hep3B liver cancer cells, with IC50 values significantly lower than those of standard treatments like Doxorubicin . The mechanism often involves cell cycle arrest, particularly at the G2-M phase, which is critical for halting cancer cell division.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2a | Hep3B | 8.07 | G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
| Compound 2b | Hep3B | >100 | Weak activity |
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that compounds containing similar structures can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related damage in cells, which is a contributing factor in cancer progression.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Trolox | 95 | 7.72 |
| Compound 2a | 75 | 20 |
| Compound 2b | 30 | >100 |
Case Studies
- Case Study on Hep3B Cells : In a controlled study, treatment with compound 2a resulted in a significant reduction in α-fetoprotein levels, a marker for liver cancer progression. The reduction was measured from an initial level of 2519.17 ng/ml to 1625.8 ng/ml after treatment .
- Mechanistic Insights : Flow cytometry analysis revealed that compound 2a led to a decrease in the G1 phase population from 65.3% to 52.53%, indicating effective cell cycle disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
